molecular formula C12H15N3S B181872 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 26029-10-7

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B181872
CAS No.: 26029-10-7
M. Wt: 233.33 g/mol
InChI Key: FPKHPCNVTZTQPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of isobutylamine with phenylhydrazine to form an intermediate, which is then cyclized with carbon disulfide to yield the desired triazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the intermediate and its subsequent cyclization. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antitumor activities suggest involvement in key signaling pathways.

Comparison with Similar Compounds

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide can be compared with other 1,2,4-triazole derivatives, such as:

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other similar compounds.

Properties

IUPAC Name

4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHPCNVTZTQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359205
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-10-7
Record name 2,4-Dihydro-4-(2-methylpropyl)-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26029-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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